N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-3-(methylsulfanyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-3-(methylsulfanyl)aniline is a complex organic compound with a unique structure that includes a nitro group, an oxazole ring, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-3-(methylsulfanyl)aniline typically involves multiple steps. One common method includes the reaction of 3-methyl-4-nitro-1,2-oxazole with an appropriate aniline derivative under specific conditions. The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency. The use of advanced purification techniques like chromatography and crystallization is also essential to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-3-(methylsulfanyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The oxazole ring and the aniline moiety can participate in electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are frequently used to dissolve the reactants and facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can lead to various substituted oxazole and aniline derivatives .
Scientific Research Applications
N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-3-(methylsulfanyl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-3-(methylsulfanyl)aniline involves its interaction with specific molecular targets. The nitro group and oxazole ring play crucial roles in its reactivity and interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-nitro-1,2-oxazole: Shares the oxazole ring and nitro group but lacks the aniline moiety.
3-Methylsulfanyl-aniline: Contains the aniline and methylsulfanyl groups but lacks the oxazole ring.
N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-4-phenoxyaniline: Similar structure with a phenoxy group instead of a methylsulfanyl group
Uniqueness
N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-3-(methylsulfanyl)aniline is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-3-methylsulfanylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-9-13(16(17)18)12(19-15-9)6-7-14-10-4-3-5-11(8-10)20-2/h3-8,14H,1-2H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWPFPWLTQYMPD-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CNC2=CC(=CC=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1[N+](=O)[O-])/C=C/NC2=CC(=CC=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.